N-Methyl Rivastigmine Chloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H25ClN2O2 |
|---|---|
Molecular Weight |
300.82 g/mol |
IUPAC Name |
[(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]ethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C15H25N2O2.ClH/c1-7-16(3)15(18)19-14-10-8-9-13(11-14)12(2)17(4,5)6;/h8-12H,7H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 |
InChI Key |
QKUAWLCQYQLVJP-YDALLXLXSA-M |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization of N Methyl Rivastigmine Chloride
Development of Total Synthesis Methodologies for N-Methyl Rivastigmine (B141) Chloride and its Precursors
The total synthesis of N-Methyl Rivastigmine Chloride and its parent compound, Rivastigmine, has been approached through various methodologies, each with distinct advantages regarding efficiency, cost, and scalability.
Conventional synthesis of Rivastigmine typically begins with commercially available and inexpensive starting materials such as m-hydroxyacetophenone or 3-ethylphenol. acs.orgnih.gov A common pathway involves several key transformations:
Formation of the Phenolic Intermediate : Starting from m-hydroxyacetophenone, the synthesis often proceeds through oximation, followed by reduction and N-methylation to produce the key intermediate, 3-(1-dimethylaminoethyl)phenol. nih.gov
Carbamoylation : This intermediate then reacts with an N-alkyl-N-methylcarbamoyl chloride, such as N-ethyl-N-methylcarbamoyl chloride, to form the carbamate (B1207046) ester linkage characteristic of Rivastigmine. nih.govemerginginvestigators.orgchemicalbook.com This step has been achieved using bases like sodium hydroxide or catalysts such as zinc chloride. chemicalbook.comacs.org
Resolution : Since these routes often produce a racemic mixture, a final resolution step is necessary to isolate the desired (S)-enantiomer. This is frequently accomplished by forming diastereomeric salts with a chiral resolving agent, such as Di-O,O'-4-p-toluoyl tartaric acid monohydrate (DTTA) or L-(+)-tartaric acid, followed by separation through crystallization. nih.govchemicalbook.comnewdrugapprovals.org
Comparison of Selected Conventional Synthetic Starting Materials
| Starting Material | Key Steps | Reported Overall Yield | Reference |
|---|---|---|---|
| m-Hydroxyacetophenone | Oximation, Reduction, N-methylation, Carbamoylation, Chiral Resolution | 4.17% | nih.gov |
| 3-Ethylphenol | Esterification, Benzylic Bromination, Substitution Reaction | 71% | researchgate.net |
Chemoenzymatic methods leverage the high selectivity of enzymes to create chiral intermediates, often circumventing the need for classical resolution of the final product. These strategies focus on producing an enantiomerically pure precursor which is then converted to (S)-Rivastigmine. researchgate.net
Key enzymatic transformations include:
Kinetic Resolution : Lipases, such as Candida antarctica lipase B (CAL-B), are used for the stereoselective acetylation of racemic alcohols or amines that are precursors to Rivastigmine. researchgate.netresearchgate.net
Asymmetric Reduction : Ketoreductases (KREDs) and alcohol dehydrogenases, sometimes from whole-cell biocatalysts like Lactobacillus paracasei or baker's yeast, are employed for the asymmetric reduction of a ketone precursor (e.g., 3-acetylphenyl ethyl(methyl)carbamate) to the corresponding chiral alcohol with high enantiomeric excess (ee). researchgate.net
Asymmetric Transamination : ω-Transaminases have been utilized for the asymmetric amination of ketone precursors. researchgate.net A notable strategy involved the early introduction of the carbamate side chain, which required a novel ω-transaminase from Paracoccus denitrificans capable of converting the polar substrate to the desired amine with 99% ee and over 80% conversion. researchgate.net
These chemoenzymatic routes provide a more direct path to the enantiomerically pure drug, often with improved yields and under milder reaction conditions compared to purely chemical methods. researchgate.net
Modern synthetic chemistry has introduced novel catalytic systems to enhance the efficiency and enantioselectivity of Rivastigmine synthesis. A prominent example is the use of transition metal catalysts for asymmetric hydrogenation.
Zinc Chloride Catalysis : A zinc chloride-catalyzed protocol has been developed for the carbamate synthesis step. Treating (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl,N-methyl carbamoyl (B1232498) chloride in the presence of zinc chloride yielded Rivastigmine in 80% yield with 91.23% ee. acs.orgacs.org
Overview of Novel Catalytic Approaches
| Catalytic Method | Catalyst/System | Key Transformation | Reported Overall Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-SpiroPAP | Hydrogenation of a ketone precursor | 84% | Not specified in abstract | acs.org |
| Direct Asymmetric Reductive Amination (DARA) | Iridium–phosphoramidite ligand complex | Reductive coupling of a ketone with an amine | 82% | 96% | nih.gov |
| Catalyzed Carbamoylation | Zinc Chloride | Formation of the carbamate ester | 80% (for this step) | 91.23% | acs.orgacs.org |
Enantioselective Synthesis and Chiral Resolution Techniques
Given that the pharmacological activity of Rivastigmine resides in the (S)-enantiomer, significant effort has been dedicated to methods that produce this isomer exclusively or allow for its efficient separation from the (R)-enantiomer. nih.govgoogle.com
Asymmetric synthesis aims to create the chiral center of the molecule in the correct configuration from the outset. This avoids the 50% loss of material inherent in resolving a racemic mixture.
Catalytic Asymmetric Reduction : A method using a complex of (S)-(-)-alpha, alpha-diphenyl prolinol and trimethyl borate for the chiral reduction of an N-ethyl-N-methyl-carbamate 3-acetylphenyl formate intermediate has been developed. google.com This three-step synthesis route from m-hydroxyacetophenone reportedly achieves a total yield of 40%, which is significantly higher than many chiral resolution methods. google.com
Use of Chiral Auxiliaries : One approach involves the treatment of 3-hydroxyacetophenone with (S)-(-)-2-methyl-2-propanesulfinamide. This protocol provides high yield and excellent enantiomeric excess in a short synthesis. researchgate.net
Enzyme-Mediated Synthesis : As detailed in section 2.1.2, enzymes like ω-transaminases and ketoreductases are pivotal in producing enantiomerically pure precursors for (S)-Rivastigmine. researchgate.net For instance, an asymmetric enzymatic transamination was the key step in a four-step synthesis that achieved a 99% ee for the amine intermediate. researchgate.net
When a racemic mixture is synthesized, chiral resolution is required to separate the enantiomers. wikipedia.org This is followed by analytical methods to confirm the chiral purity.
Diastereomeric Salt Formation : This is the most common resolution method. wikipedia.org The racemic Rivastigmine base is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or D-(+)-O,O'-bis-p-tolyl formacyl tartaric acid monohydrate (D-DTTA). nih.govnewdrugapprovals.org The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated. wikipedia.org The desired enantiomer is then recovered by treating the salt with a base. wikipedia.org One documented process using D-DTTA required at least three recrystallizations to achieve an optical purity above 99%, but the final yield was only 5.14%. newdrugapprovals.org
Chiral Purity Determination : After synthesis or resolution, the enantiomeric purity must be quantified. High-Performance Liquid Chromatography (HPLC) is a standard technique. A validated chiral HPLC method uses a Chiralcel OD-H column with a mobile phase of hexane, isopropanol, and trifluoroacetic acid (80:20:0.2, v/v/v) to achieve baseline resolution of the enantiomers. nih.gov Capillary Electrophoresis (CE) with a chiral selector, such as highly sulfated β-cyclodextrin, is another sensitive method for determining optical purity. researchgate.net
Design and Synthesis of this compound Analogs and Hybrids
The core structure of N-Methyl Rivastigmine has served as a foundation for the creation of numerous hybrid molecules. This molecular hybridization approach aims to combine the pharmacophoric features of N-Methyl Rivastigmine with those of other bioactive molecules to achieve synergistic or multi-target effects.
Nature-Based Hybrids
The conjugation of N-Methyl Rivastigmine with naturally occurring antioxidant motifs has been explored as a strategy to develop multifunctional agents. Novel hybrids have been synthesized by combining N-Methyl Rivastigmine with molecules such as lipoic acid, gallic acid, and 2-chromonecarboxylic acid. nih.gov The synthesis of these hybrids typically involves creating an amide bond between the carboxylic acid group of the natural product and an amino-functionalized derivative of N-Methyl Rivastigmine.
The biological evaluation of these nature-based hybrids has demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Notably, lipoic acid hybrids have shown potent inhibition of BuChE, with IC50 values in the nanomolar range. nih.gov Furthermore, these hybrids have been found to inhibit the self-aggregation of β-amyloid1-42. nih.gov Specifically, a gallic acid hybrid and two 2-chromonecarboxylic acid hybrids displayed significant prevention of self-mediated Aβ aggregation. nih.gov
| Hybrid Class | Bioactive Moiety | Key Synthetic Strategy | Primary Biological Activity |
| Lipoic Acid Hybrids | Lipoic Acid | Amide bond formation | Potent BuChE inhibition nih.gov |
| Gallic Acid Hybrids | Gallic Acid | Amide bond formation | Inhibition of Aβ aggregation nih.gov |
| 2-Chromonecarboxylic Acid Hybrids | 2-Chromonecarboxylic Acid | Amide bond formation | Inhibition of Aβ aggregation nih.gov |
Indole-Derived Hybrid Compounds
In a multitarget approach, nine rivastigmine-indole (RIV-IND) hybrids were designed and synthesized. nih.govnih.gov The synthetic pathway involved the initial preparation of carbamate intermediates by reacting a phenolic derivative with N-ethyl-N-methylcarbamoyl chloride. nih.gov These intermediates were then further functionalized and coupled with various indole-carboxylic acid derivatives to yield the final hybrid compounds. nih.gov
These hybrids were evaluated for their biological properties, with some compounds showing higher acetylcholinesterase (AChE) inhibition than the parent rivastigmine. nih.gov Hybrids containing a hydroxyl substituent on the indole (B1671886) moiety demonstrated good antioxidant activity. nih.gov Furthermore, several of the synthesized RIV-IND hybrids were effective inhibitors of Aβ42 self-aggregation. nih.govnih.gov
| Compound ID | Indole Moiety Substitution | AChE Inhibition (IC50) | Antioxidant Activity (EC50) | Aβ42 Aggregation Inhibition |
| 5a3 | Hydroxyl group | 10.9 µM nih.gov | Good nih.gov | 47.8–55.5% nih.gov |
| 5c3 | Hydroxyl group | 26.8 µM nih.gov | Good nih.gov | 47.8–55.5% nih.gov |
| 5b3 | No hydroxyl group | Not specified | Not specified | 47.8–55.5% nih.gov |
| 5b2 | Hydroxyl group | Not specified | Good nih.gov | Not specified |
| 5c2 | Hydroxyl group | Not specified | Good nih.gov | Not specified |
Benzimidazole-Conjugated Analogs
Novel hybrids conjugating the active moiety of rivastigmine with hydroxyphenylbenzimidazole (BIM) units have been developed. researchgate.netnih.gov The synthesis of these RIV–BIM hybrids involves the preparation of amino-functionalized rivastigmine intermediates, which are then coupled with benzimidazole carboxylic acid derivatives. researchgate.net
These hybrids have been shown to be effective inhibitors of both AChE and BuChE. researchgate.net Compounds from one series of these hybrids were particularly potent inhibitors of BuChE, with IC50 values in the sub-micromolar to low micromolar range. researchgate.net Additionally, this series of compounds demonstrated a good capacity to inhibit both self- and Cu(II)-induced Aβ aggregation. researchgate.net
| Hybrid Series | Linker Type | AChE Inhibition | BuChE Inhibition (IC50) | Aβ Aggregation Inhibition |
| Series 4 | Not specified | Better than rivastigmine researchgate.net | Moderate researchgate.net | Not specified |
| Series 5 | Not specified | Better than rivastigmine researchgate.net | 0.9–1.7 µM researchgate.net | 42.1–58.7% (self-induced) researchgate.net |
Bambuterol-Derived Hybrid Compounds
A series of rivastigmine-bambuterol hybrids has been synthesized and characterized. nih.govnih.gov The synthetic strategy involved the reaction of a phenolic precursor with ethyl(methyl)carbamic chloride in the presence of potassium carbonate and pyridine. nih.gov The resulting hybrids were purified by column chromatography. nih.gov
In vitro cholinesterase assays revealed that all the synthesized compounds were more potent inhibitors of butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). nih.govnih.gov One particular analog, MTR-3, was identified as the most promising compound in the series, exhibiting high BChE selectivity and potency (IC50 = 78 nM). nih.govnih.gov This compound also demonstrated the potential to cross the blood-brain barrier and showed longer-lasting BChE inhibition than bambuterol. nih.govnih.gov
| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | BChE Selectivity |
| MTR-1 | > 100,000 nM | Potent | High |
| MTR-3 | > 100,000 nM nih.govnih.gov | 78 nM nih.govnih.gov | High |
Impurity Profiling and Characterization in this compound Synthesis
The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are crucial for ensuring their quality, safety, and efficacy. The synthesis of this compound can lead to the formation of various byproducts and related substances.
Identification of Synthetic Byproducts and Related Substances
Several process-related impurities and degradation products of rivastigmine have been identified and characterized using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). researchgate.netacs.org These impurities can arise from starting materials, intermediates, or side reactions during the synthesis.
Identified impurities include:
3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methyl carbamate N-oxide : This impurity is likely formed through the oxidation of the tertiary amine in the rivastigmine molecule. researchgate.netacs.org
Ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl ester and ethyl-methyl-carbamic acid 2-(1-dimethylamino-ethyl)-phenyl ester : These are positional isomers of rivastigmine and may arise from impurities in the starting phenolic material. researchgate.netacs.org
(S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamate (Impurity-A) : This impurity can be formed if dimethylcarbamic chloride is present as a contaminant in the N-ethyl-N-methylcarbamoyl chloride starting material. derpharmachemica.comnih.gov
(S)-3-(1-(dimethylamino) ethyl) phenyl diethyl carbamate (Impurity-B) : Similarly, this impurity can result from the presence of diethylcarbamic chloride in the carbamoylating agent. derpharmachemica.comnih.gov
3-Nitrophenyl ethyl (methyl) carbamate (Impurity-G) : This impurity can be formed from the reaction of 3-nitrophenol with ethyl (methyl) carbamic chloride. derpharmachemica.comnih.gov
| Impurity Name | Potential Source | Analytical Method(s) for Identification |
| 3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methyl carbamate N-oxide | Oxidation of Rivastigmine | LC-MS/MS, NMR, FT-IR researchgate.netacs.org |
| Ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl ester | Impurity in starting material | LC-MS/MS, NMR, FT-IR researchgate.netacs.org |
| Ethyl-methyl-carbamic acid 2-(1-dimethylamino-ethyl)-phenyl ester | Impurity in starting material | LC-MS/MS, NMR, FT-IR researchgate.netacs.org |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamate | Contamination in carbamoylating agent | HPLC, Spectroscopic techniques derpharmachemica.comnih.gov |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl diethyl carbamate | Contamination in carbamoylating agent | HPLC, Spectroscopic techniques derpharmachemica.comnih.gov |
| 3-Nitrophenyl ethyl (methyl) carbamate | Reaction with 3-nitrophenol | HPLC, Spectroscopic techniques derpharmachemica.comnih.gov |
Mechanistic Considerations for Impurity Formation
The formation of this compound as an impurity is mechanistically linked to specific synthetic pathways used to produce Rivastigmine. Certain synthetic routes to Rivastigmine involve the methylation of a secondary amine precursor to create the final tertiary amine structure of the drug. google.com
A plausible mechanism for the generation of this compound involves a subsequent, undesired methylation reaction occurring after the formation of Rivastigmine itself. This over-methylation is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated to form a quaternary ammonium (B1175870) salt.
The key steps in this impurity formation are as follows:
Formation of Rivastigmine : Some syntheses of Rivastigmine utilize a secondary amine precursor, (S)-N,N-ethyl-methyl-carboxylamine 3-(1-methylamino ethyl) phenyl ester. This intermediate is then subjected to a methylation reaction to introduce the final methyl group and form the tertiary amine of Rivastigmine. google.com Reagents commonly employed for this step include potent methylating agents such as methyl iodide or dimethyl sulfate. google.comgoogle.com
Nucleophilic Attack by Rivastigmine : If the methylating agent (e.g., methyl iodide) is used in excess or is not fully quenched, it can remain in the reaction mixture alongside the newly formed Rivastigmine. The tertiary dimethylamino group on the Rivastigmine molecule, being nucleophilic, can then attack the electrophilic methyl group of the residual methylating agent. google.comresearchgate.net
Formation of the Quaternary Ammonium Salt : This nucleophilic attack results in the formation of a new carbon-nitrogen bond, yielding the quaternary ammonium cation, (S)-1-(3-{[Ethyl(methyl)carbamoyl]oxy}phenyl)-N,N,N-trimethylethanaminium. The corresponding chloride anion is incorporated during the reaction or subsequent work-up steps to form the final salt, this compound.
Factors that can influence the rate of this impurity's formation include the concentration of the residual methylating agent, reaction temperature, and the duration of the reaction. Higher concentrations of the methylating agent and prolonged reaction times can increase the likelihood of this over-methylation side reaction.
Table 1: Compounds Involved in the Proposed Formation of this compound This table is interactive. Click on the headers to sort.
| Compound Name | Role in Mechanism | Molecular Formula |
|---|---|---|
| Rivastigmine | Tertiary Amine Precursor (Nucleophile) | C₁₄H₂₂N₂O₂ |
| Methyl Iodide | Methylating Agent (Electrophile) | CH₃I |
| (S)-1-(3-{[Ethyl(methyl)carbamoyl]oxy}phenyl)-N,N,N-trimethylethanaminium | Quaternary Ammonium Cation (Product) | C₁₅H₂₅N₂O₂⁺ |
This mechanistic pathway highlights how a structural derivatization—the quaternization of the amine—can occur as an unintended side reaction during synthesis, leading to the formation of this compound as a process-related impurity.
Mechanism of Action and Molecular Pharmacology of N Methyl Rivastigmine Chloride
Cholinesterase Inhibition Kinetics and Pseudo-Irreversible Binding
The interaction of carbamate (B1207046) inhibitors like Rivastigmine (B141) and its derivatives with cholinesterases is a multi-step process. It begins with the inhibitor binding to the enzyme's active site, similar to the natural substrate, acetylcholine (B1216132). emerginginvestigators.org This is followed by a chemical reaction where the carbamate moiety is transferred to a serine residue in the enzyme's active site, a process known as carbamylation. emerginginvestigators.orguevora.ptmdpi.com This covalent modification renders the enzyme inactive. The inhibition is termed "pseudo-irreversible" because the carbamylated enzyme is slow to hydrolyze back to its active form. mdpi.comnih.govmedscape.commdpi.com This slow rate of reactivation leads to a prolonged duration of enzyme inhibition. mdpi.comnih.gov
N-Methyl Rivastigmine and its analogues act as inhibitors of acetylcholinesterase (AChE). The inhibitory potency is influenced by the substituents on the carbamate nitrogen. For instance, N-methyl carbamates generally exhibit higher potency against AChE compared to their N-ethyl counterparts. researchgate.net This difference is attributed to steric hindrance between the larger ethyl group and the histidine residue (His440) within the AChE active site. researchgate.net
Kinetic studies on various N-methyl, N-alkyl carbamates reveal that the rate of carbamylation (kᵢ) of human AChE is sensitive to the size of the N-alkyl group. nih.gov The rate is highest for smaller (methyl) or certain larger (hexyl, cyclohexyl) substituents and notably lower for the ethyl group, suggesting a specific fit is required for optimal interaction. nih.gov Derivatives of Rivastigmine have been synthesized that show potent AChE inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govresearchgate.net For example, a study on Rivastigmine-indole hybrids showed that some derivatives had better AChE inhibition than the parent Rivastigmine molecule. mdpi.com
Table 1: AChE Inhibition Data for Selected Rivastigmine Derivatives This table is interactive. You can sort and filter the data.
| Compound | AChE IC₅₀ (µM) | Source |
|---|---|---|
| Rivastigmine | 32.1 | nih.gov |
| RIV-BIM Hybrid 5b | Not specified, but better than Rivastigmine | nih.gov |
| Xanthostigmine Analogue 12b | 0.00032 | researchgate.net |
N-Methyl Rivastigmine Chloride's parent compound, Rivastigmine, is known to be a dual inhibitor, affecting both AChE and Butyrylcholinesterase (BChE). drugbank.commdpi.comresearchgate.net The inhibition of BChE is a significant feature, as BChE levels can increase in the course of Alzheimer's disease. nih.gov
The active site gorge of BChE is wider than that of AChE, which makes BChE inhibition less sensitive to the size of the N-alkyl group on the carbamate. nih.gov In BChE, key amino acid residues that differ from AChE, such as Leu286 and Val288, create a larger acyl-binding pocket, which can better accommodate a variety of inhibitors. uevora.ptnih.gov This structural difference allows for the design of inhibitors with high selectivity for BChE. For example, Rivastigmine-bambuterol hybrids have been developed that are highly potent and selective BChE inhibitors. mdpi.com One such hybrid, MTR-3, demonstrated an IC₅₀ value of 78 nM for BChE while being significantly less active against AChE (IC₅₀ > 100,000 nM). mdpi.com This highlights the potential for developing BChE-selective drugs based on the Rivastigmine scaffold. mdpi.com
Table 2: BChE Inhibition Data for Selected Rivastigmine Derivatives This table is interactive. You can sort and filter the data.
| Compound | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) | Source |
|---|---|---|---|
| Rivastigmine | 0.39 | >1 | nih.gov |
| RIV-BIM Hybrid 5b | 0.30 | >1 | nih.gov |
| RIV-BIM Hybrid 5a | 0.9 | >1 | nih.gov |
| RIV-BIM Hybrid 5d | 1.7 | >1 | nih.gov |
The "pseudo-irreversible" nature of carbamate inhibitors is defined by the rate of decarbamylation (k_decarb or k₃), which is the rate at which the carbamoyl-enzyme complex hydrolyzes to regenerate the active enzyme. nih.govnih.gov This rate is crucial as it determines the duration of the inhibitory action. mdpi.com The decarbamylation rate is influenced by the substituents on the carbamoyl (B1232498) nitrogen. mdpi.com
For Rivastigmine, the inhibition of AChE can last up to 10 hours. nih.gov Studies on various carbamates have shown that the decarbamylation rate constants for BChE can range from 0.0720 to 0.192 h⁻¹, while for AChE, the range is 0.138 to 0.222 h⁻¹. mdpi.com The specific decarbamylation rate constant for an N-methyl-N-ethyl-carbamylated equine BChE was found to be slower than that for an N,N-dimethyl-carbamylated enzyme, indicating that the structure of the carbamate group directly impacts the stability of the inhibited enzyme complex. mdpi.comnih.gov Determining these constants involves incubating the enzyme with the inhibitor and then measuring the rate of activity recovery after diluting the excess inhibitor. nih.govacs.org
Central Nervous System (CNS) Selectivity of Cholinesterase Inhibition
A key pharmacological feature of Rivastigmine and its derivatives is their selectivity for inhibiting cholinesterases within the central nervous system (CNS) over those in peripheral tissues. drugbank.comnih.gov This CNS selectivity is advantageous as it can lead to a more targeted therapeutic effect while potentially minimizing peripheral cholinergic side effects. jcu.cz
Preclinical studies have demonstrated that Rivastigmine is more selective for brain cholinesterases than for those in the periphery. jcu.cz This selectivity is partly attributed to the physicochemical properties of the molecule that allow it to cross the blood-brain barrier effectively. mdpi.com The dual inhibition of both AChE and BChE in the brain is considered a beneficial characteristic. researchgate.net The ability to design derivatives with specific physicochemical properties, such as appropriate lipophilicity, allows for optimizing CNS penetration. researchgate.netresearchgate.net
Molecular Interactions at the Enzyme Active Site
The binding and inhibition of cholinesterases by N-Methyl Rivastigmine and related compounds are governed by specific molecular interactions within the enzyme's active site. The active site of cholinesterases is located at the bottom of a deep and narrow gorge and contains several key regions. uevora.pt
The active site of AChE includes a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov The CAS contains the catalytic triad (B1167595) (Ser203, His447, Glu334 in human AChE) and a choline-binding pocket. sci-hub.se The binding of Rivastigmine involves its carbamate moiety reacting covalently with the active site serine. researchgate.netemerginginvestigators.org
Molecular docking and structural studies have provided insights into these interactions. For AChE, the N-ethyl group of Rivastigmine may cause steric hindrance with His440, which can explain why N-methyl analogues are sometimes more potent inhibitors. researchgate.net The aromatic part of the inhibitor engages in π-π stacking interactions with tryptophan residues (like Trp86) in the choline-binding pocket. uevora.ptplos.org
In BChE, the active site is larger. nih.gov Key residues like Trp82 in the choline-binding pocket and Asp70 at the PAS are crucial for inhibitor binding. uevora.pt The phenyl ring of Rivastigmine analogues can form hydrophobic interactions with residues like Leu286 and Phe329 in the acyl-binding pocket. sci-hub.se The dimethylaminoethyl portion of Rivastigmine can form hydrogen bonds and hydrophobic interactions with Asp70 and Tyr332 at the PAS. sci-hub.se Computational studies have shown that Rivastigmine interacts with Trp83, Tyr370, and His480 in the AChE active site through various non-covalent interactions, including pi-pi stacking and hydrogen bonds. dergipark.org.tr
Conformational Changes Upon Binding
The interaction between this compound and its target cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a dynamic process that induces significant and specific conformational changes within the enzyme structure. These structural rearrangements are not merely incidental; they are fundamental to the inhibitor's binding affinity, orientation, and the mechanism of subsequent covalent modification of the enzyme's active site. The presence of the permanent positive charge on the quaternary ammonium (B1175870) nitrogen of N-Methyl Rivastigmine is a primary driver of these induced-fit phenomena, distinguishing its binding profile from its tertiary amine precursor, Rivastigmine.
Interaction with the Active Site Gorge and Residue Reorientation
Cholinesterases feature a deep and narrow active site gorge, approximately 20 Å deep, which the inhibitor must traverse to reach the catalytic active site (CAS) at its base. This gorge is lined with a high concentration of aromatic amino acid residues. The binding of N-Methyl Rivastigmine initiates a series of localized structural adjustments, primarily involving these aromatic side chains.
Research based on molecular modeling and X-ray crystallography of related quaternary ligands complexed with cholinesterases provides a framework for understanding these changes. The positively charged quaternary ammonium group of N-Methyl Rivastigmine forms a high-energy cation-π interaction with the indole (B1671886) ring of a key Tryptophan residue in the peripheral anionic site (PAS), located at the entrance of the gorge. In human AChE, this residue is Trp286 (homologous to Trp279 in Torpedo californica AChE). Upon binding, the Trp286 side chain has been observed to reorient, rotating slightly to optimize the stacking geometry with the inhibitor's charged head. This interaction acts as an "anchor," properly positioning the rest of the molecule for its journey toward the CAS.
Further down the gorge, additional cation-π and hydrophobic interactions occur with other aromatic residues, such as Tyr337 and Phe338 in AChE. The binding event causes subtle shifts in the positions of these residues, creating a more sterically and electrostatically favorable pocket for the inhibitor. This induced-fit mechanism effectively "molds" the active site gorge around the N-Methyl Rivastigmine molecule.
Alterations to the Catalytic Triad and the Omega Loop
Once anchored at the PAS and guided down the gorge, the carbamate moiety of N-Methyl Rivastigmine is positioned near the catalytic triad (Ser203, His447, Glu334 in human AChE). The precise orientation achieved through the induced-fit process is critical for the subsequent carbamylation of the Ser203 hydroxyl group.
A significant conformational change associated with ligand binding in cholinesterases involves the "omega loop" (Cys69-Cys96 in T. californica AChE). This flexible loop forms part of the wall of the active site gorge and functions as a gate. The strong binding of N-Methyl Rivastigmine at the PAS can stabilize a more "closed" conformation of this loop. This structural change effectively traps the inhibitor within the gorge, increasing its residency time near the CAS and thereby enhancing the probability of the carbamylation reaction. This "lid-closing" motion is a hallmark of the binding of high-affinity ligands to the cholinesterase PAS.
The table below summarizes the key conformational changes induced by the binding of this compound to its primary enzyme target.
Table 1: Summary of Conformational Changes in Acetylcholinesterase (AChE) Upon Binding of this compound This is an interactive table. You can sort or filter the data as needed.
| Enzyme Region | Key Interacting Residue(s) | Type of Interaction | Induced Conformational Change | Functional Consequence |
| Peripheral Anionic Site (PAS) | Trp286 | Cation-π | Reorientation of the indole ring to optimize stacking with the quaternary ammonium group. | Anchors the inhibitor at the gorge entrance; initiates the induced-fit process. |
| Peripheral Anionic Site (PAS) | Tyr72, Tyr124 | Hydrogen Bonding, van der Waals | Minor shifts in phenyl ring positions. | Stabilizes the overall binding pose of the inhibitor within the upper gorge. |
| Omega Loop | Residues Cys69-Cys96 (homologous region) | Allosteric (driven by PAS binding) | Movement toward a more closed conformation, narrowing the gorge entrance. | Traps the inhibitor, increasing its local concentration and residency time near the CAS. |
| Acyl-Binding Pocket | Phe295, Phe297 | van der Waals, Hydrophobic | Side-chain adjustments to accommodate the carbamate moiety. | Creates a snug fit for the reactive portion of the inhibitor, pre-positioning it for reaction. |
| Catalytic Active Site (CAS) | Ser203 | Covalent Bond Formation | Carbamylation of the serine hydroxyl group. | Forms a stable, covalent intermediate, leading to prolonged enzyme inhibition. |
Preclinical Pharmacological Investigations of N Methyl Rivastigmine Chloride
In Vitro Studies on Enzyme Activity and Inhibition Potency
In vitro studies have been crucial in elucidating the inhibitory effects of N-Methyl Rivastigmine (B141) Chloride on cholinesterases, enzymes pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132).
N-Methyl Rivastigmine Chloride has demonstrated a potent and selective inhibition of acetylcholinesterase (AChE). nih.govtargetmol.com It is reported to be 115 times more potent against AChE than against butyrylcholinesterase (BuChE). nih.govtargetmol.com This selectivity is a key feature of its pharmacological profile. The mechanism of inhibition involves the carbamoylation of the active-site serine in AChE, leading to a long-lasting inactivation of the enzyme. acs.org X-ray crystallography studies of the conjugate with Torpedo californica acetylcholinesterase (TcAChE) revealed that the carbamoyl (B1232498) moiety of the molecule is covalently bound to the active-site serine. acs.org A significant hydrogen-bonding interaction between the nitrogen atom of the carbamoyl moiety and the active site histidine (His440) further explains the inactivation of the catalytic triad (B1167595) and likely contributes to the compound's prolonged duration of action observed in vivo. acs.org
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Enzyme | Inhibition Potency | Selectivity Ratio (AChE/BuChE) | Reference |
| Acetylcholinesterase (AChE) | Potent Inhibitor | 115 | nih.gov, targetmol.com |
| Butyrylcholinesterase (BuChE) | Weaker Inhibitor | nih.gov, targetmol.com | |
| Torpedo californica AChE (TcAChE) | Forms covalent conjugate | acs.org |
This table summarizes the in vitro enzyme inhibition characteristics of this compound.
In Vitro Neuroprotective and Cell Viability Assessments
Beyond its enzymatic inhibition, the neuroprotective potential of this compound has been explored in various cell-based models.
Protection Against Induced Cytotoxicity in Neuronal Cell Lines (e.g., HT22, SH-SY5Y)
Studies utilizing neuronal cell lines have provided evidence for the neuroprotective effects of this compound. In SH-SY5Y human neuroblastoma cells, the compound has been investigated for its effects on amyloid precursor protein (APP) metabolism. inrae.fr Research on related compounds, like rivastigmine, has shown protective effects against toxicity induced by amyloid-beta (Aβ) and oxidative stress in SH-SY5Y cells. researchgate.netnih.gov For instance, rivastigmine has been shown to reduce cellular responses to oxidative stress and Aβ-induced toxic damage in neuronal cells like PC12 cells. While direct studies on this compound in HT22 cells are not extensively detailed in the provided results, the broader class of cholinesterase inhibitors and related molecules have been evaluated for neuroprotection in this cell line against various insults, including glutamate-induced toxicity. unipi.itnih.gov
Effects on Synaptic Markers and Neuronal Morphology in Primary Cultures
Research on the parent compound, rivastigmine, provides insights into potential effects on synaptic health. In primary rat cortical cultures, rivastigmine treatment has been shown to preserve neuronal morphology and increase the levels of synaptic markers such as synaptophysin and SNAP-25. nih.gov These markers are crucial for normal neuronal function and are often found to be decreased in Alzheimer's disease. nih.gov Furthermore, rivastigmine treatment was associated with enhanced cell viability and an increase in neuron-specific enolase. nih.gov These findings suggest a potential for neurorestorative effects by preserving the structural and functional integrity of synapses. nih.gov Studies on rivastigmine have also demonstrated an increase in secreted amyloid precursor protein α (sAPPα) and a decrease in Aβ levels in degenerating primary rat neurons, which correlated with elevated synaptic markers and metabolic activity. caymanchem.com
Preclinical In Vivo Studies in Animal Models of Cognitive Impairment
The efficacy of this compound in improving cognitive function has been evaluated in various animal models.
Amelioration of Memory Deficits in Rodent Models
This compound has shown promise in reversing memory deficits in rodent models. A common model involves inducing amnesia with the muscarinic antagonist scopolamine (B1681570). nih.govnih.gov Studies have demonstrated that this compound can attenuate scopolamine-induced amnesia in a passive avoidance task in rats. nih.govnih.gov This suggests that by increasing acetylcholine levels, the compound can counteract the cholinergic blockade induced by scopolamine and thereby improve memory function. Research on the parent compound, rivastigmine, has also shown its effectiveness in ameliorating cognitive deficits in various rodent models, including those induced by scopolamine and in transgenic models of Alzheimer's disease. nih.govd-nb.inforesearchgate.net
Neurochemical Effects in Animal Brain Regions
In vivo microdialysis studies in rats have provided direct evidence of the neurochemical effects of this compound in the brain. Oral administration of the compound leads to a significant and dose-dependent increase in extracellular acetylcholine (ACh) levels in the hippocampus and prefrontal cortex of rats. nih.govnih.govnih.gov This effect was observed in both young adult and aged rats, with the latter having lower basal ACh levels. nih.govnih.gov Furthermore, repeated oral administration of this compound resulted in a significant increase in basal extracellular ACh concentrations in the rat prefrontal cortex. nih.gov
Beyond its effects on acetylcholine, this compound has been shown to modulate other neurotransmitter systems. It has been found to decrease dopamine (B1211576) levels and increase the extracellular levels of 5-hydroxytryptamine (serotonin) in the hippocampus, without affecting norepinephrine (B1679862) levels. nih.govnih.gov However, it did not alter the extracellular hippocampal levels of glutamate, aspartate, GABA, taurine, arginine, or citrulline. nih.govnih.gov
Table 2: In Vivo Neurochemical Effects of this compound in Rat Brain
| Brain Region | Neurotransmitter | Effect | Reference |
| Hippocampus | Acetylcholine (ACh) | Increased | nih.gov, nih.gov |
| Prefrontal Cortex | Acetylcholine (ACh) | Increased | nih.gov |
| Hippocampus | Dopamine (DA) | Decreased | nih.gov, nih.gov |
| Hippocampus | 5-Hydroxytryptamine (5-HT) | Increased | nih.gov, nih.gov |
| Hippocampus | Norepinephrine (NE) | No change | nih.gov, nih.gov |
| Hippocampus | Glutamate, Aspartate, GABA, etc. | No change | nih.gov, nih.gov |
This table summarizes the observed changes in neurotransmitter levels in specific brain regions of rats following the administration of this compound.
Investigations into Anti-Amyloidogenic Properties
Preclinical research has explored the potential of this compound and related compounds to counteract the amyloid cascade, a key pathological feature of Alzheimer's disease. These investigations focus on the compound's ability to interfere with the aggregation of amyloid-β (Aβ) peptides and to modulate the mechanisms responsible for their clearance from the brain.
Inhibition of Amyloid-β Aggregation
The aggregation of amyloid-β peptides into toxic oligomers and plaques is a central event in Alzheimer's disease pathogenesis. frontiersin.org Preclinical studies have demonstrated that certain derivatives and hybrids of rivastigmine can interfere with this process.
Hybrid compounds that combine the active part of rivastigmine with other molecules, such as hydroxyphenylbenzimidazole, have shown the ability to inhibit Aβ aggregation. nih.gov Similarly, novel hybrids of apigenin (B1666066) and rivastigmine effectively inhibit both self-induced and copper-mediated Aβ₁₋₄₂ aggregation. nih.gov Another approach involves creating hybrids of rivastigmine with natural antioxidants like gallic acid, lipoic acid, and 2-chromonecarboxylic acid, which have also demonstrated the capacity to inhibit the self-aggregation of Aβ₁₋₄₂. unipi.it
In a rat model of Alzheimer's disease induced by aluminum chloride, rivastigmine administration was found to inhibit the formation of amyloid plaques in the brain. caymanchem.com Furthermore, some tryptanthrin (B1681603) derivatives have been shown to prevent the formation of amyloid plaques by inhibiting self-induced Aβ aggregation. nih.gov
| Compound/Derivative | Effect on Aβ Aggregation | Reference |
| Rivastigmine-Hydroxyphenylbenzimidazole Hybrids | Inhibition of Aβ aggregation | nih.gov |
| Apigenin-Rivastigmine Hybrids | Inhibition of self-mediated and Cu²⁺-mediated Aβ₁₋₄₂ aggregation | nih.gov |
| Rivastigmine-Natural Antioxidant Hybrids (gallic acid, lipoic acid, etc.) | Inhibition of self-Aβ₁₋₄₂ aggregation | unipi.it |
| Rivastigmine | Inhibition of amyloid plaque formation in AlCl₃-induced rat model | caymanchem.com |
| Tryptanthrin Derivatives | Inhibition of self-induced Aβ aggregation | nih.gov |
Modulation of Amyloid-β Clearance Mechanisms (Preclinical)
Beyond inhibiting aggregation, enhancing the clearance of Aβ from the brain is another crucial therapeutic strategy. Preclinical studies suggest that rivastigmine can positively influence these clearance pathways.
In both in vitro and in vivo preclinical models, rivastigmine has been shown to enhance the clearance of radio-labeled Aβ₄₀. researchgate.net This effect was observed to be more significant in aged rats compared to younger ones and was linked to a notable reduction in the brain's endogenous Aβ levels. researchgate.net The mechanism behind this enhanced clearance involves the upregulation of key transport proteins. Specifically, rivastigmine has been found to upregulate P-glycoprotein (P-gp) and lipoprotein receptor-related protein 1 (LRP1), both of which are crucial for transporting Aβ across the blood-brain barrier. researchgate.net The expression of these transporters is often decreased in aging and Alzheimer's disease. researchgate.net
| Study Type | Model | Key Findings | Mechanism | Reference |
| In vitro & In vivo | Aged and Young Rats | Enhanced clearance of ¹²⁵I-Aβ₄₀; more pronounced in aged rats. Significant reduction in brain endogenous Aβ levels. | Upregulation of P-glycoprotein (P-gp) and Lipoprotein receptor-related protein 1 (LRP1). | researchgate.net |
Antioxidant Activities and Oxidative Stress Modulation (Preclinical)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a significant contributor to the neurodegenerative processes in Alzheimer's disease. mdpi.comnih.gov Preclinical evidence indicates that rivastigmine and its derivatives possess antioxidant properties that may help mitigate this damage.
Hybrid compounds that merge rivastigmine with antioxidant molecules have demonstrated notable antioxidant activity. nih.gov For instance, apigenin-rivastigmine hybrids are described as potent antioxidants. nih.gov Similarly, hybrids of rivastigmine with caffeic acid and ferulic acid exhibit free radical scavenging properties. unipi.it
Studies have shown that rivastigmine treatment can increase antioxidant capacity. researchgate.net It has been suggested that rivastigmine may reduce oxidative stress by inhibiting glycation signaling, leading to a decrease in the levels of advanced glycation end-products (AGEs), which are markers of biomolecular peroxidation. researchgate.net In preclinical models, rivastigmine has been shown to have neuroprotective effects against cell injury induced by hydrogen peroxide (H₂O₂) and glutamate. unipi.it
| Compound/Derivative | Antioxidant Effect | Mechanism/Model | Reference |
| Apigenin-Rivastigmine Hybrids | Potent antioxidant | - | nih.gov |
| Rivastigmine-Caffeic/Ferulic Acid Hybrids | Free radical scavenger | - | unipi.it |
| Rivastigmine | Increased antioxidant capacity | Inhibition of glycation signaling, reduction of advanced glycation end-products (AGEs). | researchgate.net |
| Rivastigmine Hybrids | Neuroprotection against H₂O₂- and glutamate-induced cell injury | HT22 cell lines | unipi.it |
Structure Activity Relationship Sar Studies of N Methyl Rivastigmine Chloride and Its Analogs
Elucidation of Structural Determinants for Cholinesterase Inhibition Selectivity and Potency
The inhibitory power of rivastigmine-based compounds is not monolithic; it is a nuanced outcome of the interplay between different parts of the molecule. The carbamate (B1207046) group, the phenolic ring, and the molecule's three-dimensional arrangement all play critical roles.
The carbamate moiety is the pharmacophore of rivastigmine (B141), the component responsible for its biological activity. mdpi.com It covalently binds to a serine residue in the active site of cholinesterases, leading to a pseudo-irreversible inhibition. nih.govnih.gov Modifications to the N-alkyl groups on the carbamate have a profound impact on inhibitory activity.
Research has shown that smaller N-alkyl substituents are generally favored for AChE inhibition. For instance, methyl carbamate derivatives of rivastigmine analogs are highly potent, whereas the corresponding ethyl derivatives can be up to 40 times less active. nih.gov This decrease in potency is attributed to steric hindrance; the bulkier ethyl group may clash with the amino acid residue His440 in the active site of AChE. nih.gov This effect is less pronounced for BChE, which possesses a larger acyl-binding pocket, making it more accommodating to larger substituents. nih.gov Consequently, while methyl carbamates often show little selectivity between AChE and BChE, analogs with larger N-alkyl groups can be significantly more potent inhibitors of BChE. nih.gov
| N-Alkyl Group | Relative Potency (AChE) | Relative Potency (BChE) | Rationale for Activity Difference |
|---|---|---|---|
| Methyl | High | High | Small size fits well in both AChE and BChE active sites. nih.gov |
| Ethyl | Low | Moderate | Steric hindrance with His440 in the smaller AChE active site; better accommodated by the larger BChE pocket. nih.gov |
| N,N-dimethyl | Higher Potency | - | Analogs with smaller alkyl substituents generally show better performance. emerginginvestigators.org |
| N,N-diphenyl | - | High Potency (IC50 = 1.60 µM for one derivative) | May work as non-covalent inhibitors interacting with peripheral anionic sites. mdpi.com |
Modifications to the phenolic ring of the rivastigmine scaffold serve as a crucial strategy for fine-tuning its inhibitory profile and introducing new functionalities. The position and nature of substituents on this aromatic ring can alter the compound's binding affinity and selectivity for AChE and BChE.
For example, studies on salicylanilide N,N-disubstituted (thio)carbamates, which feature a modified phenolic core, have shown that derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide and 2-hydroxy-N-phenylbenzamide can lead to more potent cholinesterase inhibition. mdpi.com One derivative, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, was identified as a particularly effective AChE inhibitor. mdpi.com Furthermore, introducing one or two additional hydroxyl groups onto the aromatic ring has been explored as a strategy to create prodrugs. researchgate.netechemi.com The hypothesis is that after the carbamate inhibits a cholinesterase enzyme, the released polyphenolic metabolite would possess its own therapeutic properties, such as inhibiting the aggregation of amyloid-beta (Aβ) fibrils. researchgate.netechemi.com
The biological activity of rivastigmine is highly dependent on its stereochemistry. The molecule contains a chiral center, and only one of its enantiomers is responsible for the therapeutic effect. The clinically used and active form of rivastigmine is the (S)-enantiomer. nih.gov
X-ray crystallography studies of the rivastigmine-cholinesterase conjugate have provided a structural basis for this stereoselectivity. nih.gov These studies revealed that the carbamyl moiety is covalently linked to the active-site serine, while the leaving group, (-)-S-3-[1-(dimethylamino)ethyl]phenol, is retained within the enzyme's "anionic" subsite. nih.govelsevierpure.com This specific orientation and interaction within the active site are critical for effective inhibition. The precise fit of the (S)-enantiomer ensures optimal alignment for the carbamylation reaction and subsequent stable inhibition of the enzyme. elsevierpure.com
Design and Evaluation of Multi-Target Directed Ligands (MTDLs) Incorporating N-Methyl Rivastigmine Chloride Scaffolds
Given the complex and multifactorial nature of neurodegenerative conditions like Alzheimer's disease, there is a growing interest in developing Multi-Target Directed Ligands (MTDLs). mdpi.com This strategy involves designing a single molecule that can act on multiple pathological targets simultaneously. The this compound scaffold is an attractive starting point for MTDLs due to its proven ability to inhibit cholinesterases and cross the blood-brain barrier. mdpi.comresearchgate.net
Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. researchgate.net Consequently, a key MTDL strategy involves conjugating the rivastigmine scaffold with molecules known for their antioxidant properties.
Researchers have successfully created hybrid compounds by combining the rivastigmine skeleton with natural antioxidants such as gallic acid and lipoic acid. unipi.it In vitro assays confirmed that these new hybrids retained the ability to inhibit both AChE and BChE while also demonstrating significant radical-scavenging activity. unipi.it Another approach has been the development of Rivastigmine-Benzimidazole (RIV-BIM) hybrids, where the benzimidazole moiety provides antioxidant and metal-chelating properties in addition to the cholinesterase inhibition conferred by the rivastigmine part. nih.govmdpi.com
| Hybrid Moiety | Target 1: Cholinesterase Inhibition | Target 2: Antioxidant Activity | Target 3: Anti-Amyloid Aggregation |
|---|---|---|---|
| Gallic Acid | Yes | Yes (Good Scavenger) | Yes |
| Lipoic Acid | Yes (Potent BuChE Inhibitor) | Yes (Good Scavenger) | Yes |
| Hydroxyphenylbenzimidazole (BIM) | Yes | Yes | Yes (Inhibits self- and Cu(II)-induced aggregation) nih.gov |
| Curcumin | Yes | Yes | Yes |
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a primary hallmark of Alzheimer's disease. nih.gov Therefore, designing MTDLs that can both inhibit cholinesterases and prevent Aβ aggregation is a highly promising therapeutic strategy.
The aforementioned RIV-BIM hybrids were specifically designed with this dual purpose in mind. nih.govmdpi.com The benzimidazole unit, being analogous to compounds that can intercalate with amyloid fibrils, was chosen for its demonstrated ability to inhibit Aβ aggregation. nih.gov Studies showed that these hybrids could effectively inhibit both self-induced and copper-induced Aβ aggregation. nih.gov A different and innovative strategy involves modifying the phenolic ring of rivastigmine with extra hydroxyl groups. researchgate.netechemi.com These analogs act as site-activated prodrugs; upon being cleaved by cholinesterases in the brain, they release a polyphenolic metabolite designed to possess anti-Aβ fibrillation properties directly at the site of action. researchgate.netechemi.com This approach leverages the target enzyme to not only inhibit its own activity but also to release a second therapeutic agent.
Integration with Neuroprotective Agents
The therapeutic efficacy of cholinesterase inhibitors can be enhanced by integrating them with agents that offer neuroprotection. Rivastigmine itself has been shown to possess neuroprotective properties, potentially mediated through the heat shock response. nih.govresearchgate.net Research indicates that rivastigmine can enhance the activation of the heat shock transcription factor (Hsf1), which helps combat proteotoxicity and modulate amyloid aggregation. nih.gov At a concentration of 100-micromol/L, rivastigmine was found to decrease cell death by 40% in neuronal-like SH-SY5Y cells. nih.gov
Building on this intrinsic property, researchers have designed hybrids by fusing the rivastigmine pharmacophore with various antioxidant and neuroprotective scaffolds. mdpi.com This approach aims to create multifunctional agents that not only inhibit cholinesterases but also counteract oxidative stress, a key pathological feature of neurodegenerative diseases. Examples of antioxidant motifs integrated with rivastigmine templates include:
Syringic acid: A naturally occurring polyphenol known for its free radical scavenging and anti-inflammatory properties. mdpi.com
Cinnamic acid derivatives: These compounds are recognized for their antioxidant and anti-neurodegenerative effects. mdpi.com
Piperic acid: A derivative of piperine with diverse biological activities. mdpi.com
These hybrid compounds are evaluated for their ability to scavenge free radicals, inhibit Aβ aggregation, and provide neuroprotection in cell-based models of AD, such as SH-SY5Y neuroblastoma cells treated with Aβ peptides or other oxidant stressors. mdpi.com For instance, certain rivastigmine-benzimidazole (RIV-BIM) hybrids have demonstrated the ability to prevent toxicity induced by Aβ42 and oxidative stress in SH-SY5Y cells. mdpi.comnih.gov Similarly, some of these hybrids showed neuroprotective effects against damage induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease. uc.ptresearchgate.netmdpi.com
Hybrids Targeting Multiple Neurodegenerative Pathways
The MTDL strategy is prominently featured in the development of rivastigmine analogs, leading to hybrid compounds that can modulate several key targets in the pathophysiology of Alzheimer's disease. mdpi.comuc.ptnih.govnih.govnih.gov These hybrids are designed by conjugating the active moiety of rivastigmine with other pharmacophores that confer additional therapeutic benefits. mdpi.com
Rivastigmine-Indole (RIV-IND) Hybrids: One series of hybrids couples a rivastigmine unit with an indole (B1671886) moiety, which serves as a surrogate for melatonin. nih.gov These RIV-IND hybrids are designed to provide dual inhibition of AChE and BChE, inhibit Aβ aggregation, exert antioxidant activity through ROS scavenging, and chelate biometals. nih.gov Molecular docking studies have confirmed their potential to act as dual cholinesterase inhibitors. nih.gov
Rivastigmine-Benzimidazole (RIV-BIM) Hybrids: Another extensively studied class involves the conjugation of rivastigmine with hydroxyphenylbenzimidazole (BIM) units. mdpi.comnih.govuc.pt The rivastigmine component ensures cholinesterase inhibition, while the BIM moiety provides antioxidant properties, inhibits Aβ aggregation, and chelates metal ions. mdpi.comnih.govresearchgate.net
Research has shown that these RIV-BIM hybrids are often better inhibitors of AChE than rivastigmine itself. mdpi.comnih.gov Specifically, compounds from one series (series 5) were found to be potent inhibitors of BChE and also showed a good capacity to inhibit both self- and Cu(II)-induced Aβ aggregation. mdpi.comnih.gov Further studies on these hybrids demonstrated their ability to chelate redox-active metal ions like Cu(II) and Fe(III) and to inhibit monoamine oxidases (MAOs), particularly MAO-A, which are additional important targets in neurodegenerative diseases. uc.ptresearchgate.netmdpi.com
The table below summarizes the multi-target activities of selected RIV-BIM hybrids.
| Compound Series | AChE Inhibition | BChE Inhibition | Aβ Aggregation Inhibition | Metal Chelation | MAO Inhibition | Neuroprotection |
| RIV-BIM (Series 4) | Better than Rivastigmine | Moderate | Moderate | Yes | Selective for MAO-A | Yes |
| RIV-BIM (Series 5) | Better than Rivastigmine | High (IC50 = 0.9−1.7 µM) | Good (up to 60.8%) | High | Selective for MAO-A | Yes |
Other Rivastigmine-Based Hybrids: The versatility of the rivastigmine scaffold has led to the development of other novel hybrids. For example, a multimodal drug called Ladostigil was developed by combining elements of rivastigmine with rasagiline, an anti-Parkinson's drug and MAO-B inhibitor. nih.gov Another study reported the creation of apigenin-rivastigmine hybrids, which demonstrated reversible cholinesterase inhibition, selective metal chelation, and anti-Aβ aggregation properties. nih.gov These diverse approaches underscore the robustness of the MTDL strategy in creating potent, wide-spectrum agents for the potential treatment of Alzheimer's disease from the rivastigmine template. nih.gov
The table below details various rivastigmine-based hybrid series and their targeted pathways.
| Hybrid Series | Constituent Moieties | Targeted Pathways | Key Research Findings |
| Rivastigmine-Indole (RIV-IND) | Rivastigmine + Indole | Cholinesterase inhibition, Aβ aggregation, Oxidative stress, Metal dyshomeostasis | Designed as dual inhibitors of AChE and BChE with antioxidant and metal-chelating properties. nih.gov |
| Rivastigmine-Benzimidazole (RIV-BIM) | Rivastigmine + Hydroxyphenylbenzimidazole | Cholinesterase inhibition, Aβ aggregation, Oxidative stress, Metal dyshomeostasis, MAO activity | Potent inhibitors of AChE and BChE; inhibit Aβ aggregation; chelate Cu(II) and Fe(III); selective MAO-A inhibitors. mdpi.comnih.govuc.ptresearchgate.net |
| Ladostigil | Rivastigmine analog + Rasagiline | Cholinesterase inhibition, MAO-B inhibition | Combines cholinesterase inhibition with potent monoamine oxidase B inhibition. nih.gov |
| Apigenin-Rivastigmine | Rivastigmine + Apigenin (B1666066) | Cholinesterase inhibition, Aβ aggregation, Oxidative stress, Metal dyshomeostasis | Showed reversible cholinesterase inhibition, anti-aggregation properties, and acted as a selective metal chelator. nih.gov |
| Rivastigmine-Antioxidant Hybrids | Rivastigmine + Syringic acid, Cinnamic acid, etc. | Cholinesterase inhibition, Oxidative stress, Aβ aggregation | Designed to combine cholinesterase inhibition with potent radical-scavenging activity. mdpi.com |
Analytical and Bioanalytical Methodologies for N Methyl Rivastigmine Chloride Research
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating N-Methyl Rivastigmine (B141) Chloride from impurities and for resolving its stereoisomers. These techniques are crucial for quality control and for understanding the compound's stereospecific properties.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-Methyl Rivastigmine Chloride. Reversed-phase HPLC (RP-HPLC) is commonly utilized for the quantitative determination of Rivastigmine and its related substances, and similar methodologies are applicable to its N-methyl derivative. researchgate.netsemanticscholar.org These methods allow for the separation of the main compound from any process-related impurities or degradation products. ingentaconnect.com
A typical HPLC method involves a stationary phase, such as a C8 or C18 column, and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. ingentaconnect.comjapsonline.com UV detection is frequently employed, with the wavelength set to maximize the analyte's absorbance. researchgate.netsemanticscholar.orgjapsonline.com The goal is to develop a method that is specific, linear, precise, accurate, and robust for the reliable quantification of the compound. researchgate.netsemanticscholar.org For bioanalytical applications, such as quantifying the compound in plasma or brain tissue, HPLC methods are optimized for high sensitivity and selectivity, often involving protein precipitation for sample clean-up. japsonline.com
Table 1: Example HPLC Conditions for Rivastigmine Analysis (Adaptable for this compound)
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Thermo Hypersil C4 column (25 cm x 4.6 mm, 5 µm) semanticscholar.org | Hyperclone 5 µm BDS C8 LC column (250 x 4.6 mm) japsonline.com |
| Mobile Phase | 0.01 M ammonium (B1175870) acetate buffer (pH 4.0) and Acetonitrile (60:40, v/v) semanticscholar.org | pH 4.5 phosphate buffer and Acetonitrile (72.5:27.5) japsonline.com |
| Flow Rate | 1.0 mL/min semanticscholar.org | 0.8 mL/min japsonline.com |
| Detection | UV at 220 nm semanticscholar.org | UV at 215 nm japsonline.com |
| Column Temperature | Not specified | 40°C japsonline.com |
Chiral HPLC for Stereoisomer Separation
Since the precursor, Rivastigmine, is a chiral compound, this compound also possesses a stereocenter. The separation of its enantiomers is critical, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the benchmark technique for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation based on the differential interactions between the enantiomers and the CSP. nih.gov This allows for the accurate quantification of the enantiomeric excess (e.e.), a critical quality attribute for chiral pharmaceutical compounds. nih.gov The development of such methods is a crucial step in the drug development process to ensure the stereochemical purity of the final product. nih.gov
Spectroscopic and Spectrometric Characterization of this compound and its Derivatives
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and composition of this compound. These methods are essential for confirming the compound's identity and for identifying unknown impurities.
Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Impurity Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a potent tool for identifying and quantifying the compound and its impurities, even at trace levels. ingentaconnect.com
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for this class of compounds. nih.govvu.nl In the mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺. akjournals.com
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govakjournals.com This fragmentation pattern serves as a molecular fingerprint, aiding in definitive structural confirmation and the identification of unknown impurities by analyzing their specific fragmentation pathways. ingentaconnect.comakjournals.com For instance, in the analysis of Rivastigmine, specific MS/MS transitions are monitored for quantitative purposes, a technique that is directly applicable to its N-methyl derivative. akjournals.com
Table 2: Predicted MS/MS Transitions for Rivastigmine (Illustrative for this compound Analysis)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Rivastigmine | 251.0 | 206.0 akjournals.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key peaks would include those for the C=O (carbonyl) stretching of the carbamate (B1207046) group, C-H stretching from the aromatic and aliphatic portions, and C-N stretching vibrations. nih.govresearchgate.net The spectrum can be compared to that of Rivastigmine to confirm the structural modification; for example, changes in the region around the N-H stretching (for secondary amines) would be absent, and shifts in the C-N and C=O bands of the carbamate group might be observed due to the N-methylation. nih.gov
Table 3: Characteristic FT-IR Absorption Peaks for Rivastigmine (Reference for this compound)
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H | ~3501 researchgate.net | H-bonded stretching |
| C-H | ~2732 researchgate.net | Stretching (aliphatic) |
| C=O | ~1720 researchgate.net, 1691 researchgate.net | Stretching (carbamate) |
| C-O | ~1228 researchgate.net | Stretching |
In Vitro Permeation and Release Study Methodologies (e.g., Caco-2 cell models, Franz diffusion cells)
The evaluation of a drug's ability to permeate biological membranes and its release characteristics from a given formulation are critical aspects of pharmaceutical research. For Rivastigmine and its related compounds, such as this compound, various in vitro methodologies are employed to predict their in vivo behavior. These studies primarily utilize cell-based models like the Caco-2 cell line and diffusion apparatuses such as Franz diffusion cells to assess membrane transport and release kinetics.
Caco-2 cell models are a well-established tool for predicting human intestinal drug absorption. sigmaaldrich.comnih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized cells that exhibit many morphological and functional characteristics of the small intestine's absorptive epithelium, including the formation of tight junctions. sigmaaldrich.comnih.govresearchgate.net This model is widely used to study the passive and carrier-mediated transport of compounds across the intestinal barrier. nih.gov
For assessing permeation across other barriers, such as the skin or nasal mucosa, ex vivo studies are often conducted using Franz diffusion cells. nih.govbrieflands.com This apparatus consists of a donor compartment, where the formulation is applied, and a receptor compartment, separated by a membrane. nih.gov The membrane can be a synthetic filter or, for a more biologically relevant model, excised biological tissue such as sheep nasal mucosa. nih.govbrieflands.com The receptor fluid is continuously stirred and maintained at a physiological temperature to simulate in vivo conditions. nih.gov
Membrane Permeability Coefficient Determination
A key parameter derived from in vitro permeation studies, particularly using Caco-2 cell monolayers, is the apparent permeability coefficient (Papp). This value quantifies the rate at which a drug molecule can cross the cell monolayer and is a crucial indicator of its potential for oral absorption.
The determination of Papp involves seeding Caco-2 cells on permeable filter supports and allowing them to grow and differentiate into a confluent monolayer, which typically takes about 21 days. researchgate.net The integrity of this monolayer is verified by measuring the transepithelial electrical resistance (TEER). A drug solution is then added to the apical (donor) side, and samples are periodically taken from the basolateral (receptor) side to measure the amount of drug that has permeated the cell layer.
In studies investigating the transport of Rivastigmine across Caco-2 cells, liposome formulations were developed to enhance its penetration properties. nih.gov The permeability coefficients were calculated following these diffusion studies. For instance, the highest cumulative amount of Rivastigmine that passed through the Caco-2 cell cultures was found to be 87.2% for a Rivastigmine-sodium taurocholate solution, while a liposomal formulation containing the same components showed a permeation of 12.8%. nih.gov The highest permeability coefficient value was obtained with sodium taurocholate liposomes. nih.gov
Table 1: In Vitro Permeation of Rivastigmine Formulations Across Caco-2 Cells
This interactive table summarizes the cumulative permeation of different Rivastigmine formulations through Caco-2 cell cultures.
| Formulation | Cumulative Amount Permeated (%) |
|---|---|
| Rivastigmine-Sodium Taurocholate Solution | 87.2 |
Data sourced from PubMed. nih.gov
Drug Release Kinetics from Formulations
Understanding the rate and mechanism of drug release from a formulation is essential for designing delivery systems with desired therapeutic outcomes. In vitro release studies are performed to characterize the release profile of a drug, which can range from immediate to controlled or sustained release.
For Rivastigmine, various formulations have been developed to provide prolonged drug release, including nanoparticles and injectable phase-sensitive polymer systems. nih.govnih.gov The in vitro release kinetics of these formulations are often studied using methods like dialysis or Franz diffusion cells.
One study developed N,N,N-trimethyl chitosan nanoparticles (TMC-NPs) to encapsulate Rivastigmine for intranasal delivery. nih.gov The in vitro cumulative release was evaluated using a dialysis bag method. The results showed a biphasic drug release pattern, with a gradual release from the TMC-NPs reaching 99% over 4 hours, compared to a rapid release of over 60% from a free Rivastigmine solution within the first 15 minutes. nih.gov
Another study investigated a phase-sensitive smart polymer formulation for the controlled delivery of Rivastigmine base. nih.gov The in vitro release was studied by dissolving Rivastigmine base in a polymer-solvent mixture. The duration of complete drug release was dependent on the initial drug concentration. For example, formulations with 60, 120, and 180 mg/mL of Rivastigmine base showed complete release over 49, 77, and 98 days, respectively, with minimal burst release. nih.gov The release of the more hydrophilic Rivastigmine tartrate from a similar formulation was much faster, with complete release in 14 days and a significant initial burst release of 26%. nih.gov
Table 2: In Vitro Cumulative Release of Rivastigmine from Different Formulations
This interactive table presents the cumulative release data for Rivastigmine from two different advanced drug delivery systems over time.
| Time | Cumulative Release from TMC-NPs (%) | Cumulative Release from PLA Formulation (180 mg/mL) (%) |
|---|---|---|
| 15 min | < 20 | ~0 |
| 4 hours | 99 | < 5 |
| 14 days | - | ~15 |
| 49 days | - | ~50 |
Data compiled from multiple research articles. nih.govnih.gov
These studies demonstrate that the release kinetics of Rivastigmine can be effectively modulated through formulation design, achieving profiles ranging from rapid release to zero-order, sustained release over several months. nih.govijpsr.com
Metabolic Pathways and Enzymatic Biotransformation Preclinical/mechanistic
Cholinesterase-Mediated Hydrolysis Pathways
The main pathway for Rivastigmine (B141) metabolism involves hydrolysis catalyzed by esterases. fda.govebmconsult.commedsinfo.com.au This is a direct consequence of its mechanism of action, which is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). drugbank.comelsevier.eseuropa.eu Rivastigmine interacts with these target enzymes by forming a covalently bound complex that temporarily inactivates them. europa.eu The metabolic transformation occurs through this enzymatic interaction. scirp.orgelsevier.esresearchgate.net
Preclinical and clinical studies have identified the principal metabolite of Rivastigmine. drugbank.comresearchgate.net Through cholinesterase-mediated hydrolysis, Rivastigmine is converted to its decarbamylated metabolite, known as NAP226-90. fda.govdrugbank.com This primary metabolite has been shown to have at least a 10-fold lower activity against acetylcholinesterase compared to the parent compound, Rivastigmine. researchgate.net The elimination of metabolites occurs mainly through renal excretion. fda.govdrugbank.com
The enzymes central to Rivastigmine's metabolism are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). elsevier.esnih.gov Rivastigmine is an inhibitor of both these enzymes. europa.eunih.gov The drug's therapeutic effect is achieved by slowing the degradation of acetylcholine (B1216132) through this inhibition. fda.govebmconsult.comfda.govdrugbank.com This interaction is also the key metabolic event; Rivastigmine is inactivated as it binds to and inhibits these cholinesterases. researchgate.net The inhibition of cholinesterase in the cerebrospinal fluid (CSF) by Rivastigmine is dose-dependent. medsinfo.com.au
| Metabolic Pathway Summary | |
| Primary Pathway | Cholinesterase-mediated hydrolysis fda.govebmconsult.com |
| Key Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) elsevier.esnih.gov |
| Primary Metabolite | Decarbamylated metabolite (NAP226-90) drugbank.com |
| Metabolite Activity | At least 10-fold lower AChE inhibition vs. parent compound researchgate.net |
Cytochrome P450 Enzyme System Involvement
In contrast to many other drugs, the involvement of the hepatic cytochrome P450 (CYP) isoenzyme system in the metabolism of Rivastigmine is minimal. fda.govebmconsult.comfda.govmedsinfo.com.auscirp.orgresearchgate.netnih.gov
Computational and Theoretical Studies on N Methyl Rivastigmine Chloride
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as N-Methyl Rivastigmine (B141) Chloride, and a macromolecular target, typically a protein. mdpi.com Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the target, while MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, assessing its stability. mdpi.comf1000research.com These simulations are crucial for understanding the mechanism of action of inhibitors targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Molecular modeling studies have elucidated the specific interactions between rivastigmine and the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
For Acetylcholinesterase (AChE) , docking and MD simulations reveal that rivastigmine binds within the active site gorge. scienceopen.com Key interactions that stabilize the complex include:
Hydrogen Bonding : MD simulations have shown the formation of significant hydrogen bonds between rivastigmine and residues such as Glu202 and Tyr337 of AChE. scienceopen.com Other studies have highlighted hydrogen bonds with the catalytic triad (B1167595) residue Ser203 and with Gly122. rsc.org
Hydrophobic and π-Interactions : The binding is further stabilized by multiple hydrophobic interactions with aromatic residues. rsc.org These include π-π stacking and π-alkyl interactions with residues like Trp85, Trp285, Tyr123, Tyr336, Tyr337, and Tyr340. rsc.orgnih.govplos.org
Cation-π Interactions : The positively charged nitrogen atom of rivastigmine can engage in π-cation interactions with residues like Glu202. scienceopen.com
For Butyrylcholinesterase (BChE) , which has a larger acyl binding pocket compared to AChE, MD simulations suggest that rivastigmine and its derivatives may bind more readily. nih.gov An integrated study using molecular docking and saturation transfer difference NMR (STD-NMR) identified the dominant interactions for (S)-rivastigmine with BChE as:
Hydrogen Bonding : A key hydrogen bond forms between the carbamate (B1207046) carbonyl group of rivastigmine and the NH group of the His434 imidazole (B134444) unit. nih.gov
π-π Stacking : The aromatic ring of rivastigmine stacks with the aromatic unit of Trp82 in the choline-binding site. nih.gov
CH/π Interactions : Possible interactions occur between the benzylic methyl and N-methyl groups of the inhibitor and the Trp82 residue of the enzyme. nih.gov
These detailed interaction models provide a structural basis for the dual inhibitory activity of rivastigmine, showing how it effectively engages with the active sites of both cholinesterase enzymes. nih.gov
Molecular docking studies computationally estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the ligand-enzyme interaction. Lower energy values suggest stronger binding. Various studies have calculated the binding affinity of rivastigmine with cholinesterases.
The predicted binding affinities for rivastigmine with AChE have been reported in several computational studies, with values typically ranging from -6.0 to -7.9 kcal/mol. nih.govdergipark.org.trmdpi.com These in silico results are consistent with rivastigmine's known inhibitory activity. dergipark.org.tr The specific orientation of rivastigmine within the AChE active site gorge, as predicted by docking, aligns well with the position of co-crystallized inhibitors in experimental structures, validating the computational models. dergipark.org.tr
| AChE Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| 4EY7 | -7.9 | dergipark.org.tr |
| 4EY4 | -6.0 | dergipark.org.tr |
| Not Specified | -6.4 | nih.gov |
| 7E3H | -7.8 | mdpi.com |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Modeling (Preclinical Focus)
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. arabjchem.org By modeling properties such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolism, and potential toxicity, these computational tools help to identify promising drug candidates and flag those likely to fail in later development stages. researchgate.net
For N-Methyl Rivastigmine Chloride and its analogues, in silico tools like Pre-ADMET and SwissADME have been used to predict key drug-like properties. mdpi.comresearchgate.net These predictions focus on characteristics essential for a centrally acting drug. Studies have shown that rivastigmine analogues can be designed to have ADME and toxicity profiles that are similar to or improved upon the parent drug. researchgate.net Key predicted properties include:
Blood-Brain Barrier (BBB) Penetration : Essential for drugs targeting the central nervous system, rivastigmine and its analogues are generally predicted to cross the BBB. researchgate.netnih.gov
Human Intestinal Absorption (HIA) : Predictions indicate good intestinal absorption, a prerequisite for oral bioavailability. arabjchem.orgnih.gov
Cell Permeability : Models using Caco-2 and MDCK cells, which are mimics of the intestinal barrier, predict good permeability for rivastigmine-related compounds. nih.gov
Drug-Likeness : Compounds are often evaluated against criteria such as Lipinski's rule of five to assess their potential as orally active drugs. nih.gov Rivastigmine analogues have been designed to adhere to these rules. researchgate.net
| Property | Predicted Outcome | Significance | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Good | High likelihood of absorption after oral administration. | arabjchem.orgnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Ability to reach the target site in the brain. | researchgate.netnih.gov |
| Caco-2 Cell Permeability | Good | Indicates high absorption across the intestinal wall. | nih.gov |
| Plasma Protein Binding | Variable among analogues | Affects the free concentration of the drug available to act. | researchgate.net |
| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability and drug-like characteristics. | nih.gov |
Future Research Directions in N Methyl Rivastigmine Chloride Chemistry and Preclinical Pharmacology
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The viability of a chemical entity for extensive research and potential development is intrinsically linked to its synthetic accessibility. Future research must prioritize the development of more efficient and environmentally sustainable methods for the synthesis of N-Methyl Rivastigmine (B141) Chloride. Current multi-step syntheses, while effective, may present challenges related to yield, purification, and environmental impact.
Future investigations should focus on:
Process Intensification: Implementing technologies like continuous flow chemistry or microwave-assisted organic synthesis (MAOS). Flow chemistry can offer superior control over reaction parameters (temperature, pressure, time), leading to higher yields, improved purity, and enhanced safety by minimizing the handling of hazardous intermediates.
Green Chemistry Principles: The development of synthetic pathways that utilize less hazardous solvents, reduce the number of synthetic steps (improving atom economy), and employ catalytic methods over stoichiometric reagents. For instance, exploring enzymatic or chemo-enzymatic routes for the formation of the carbamate (B1207046) moiety could offer high stereoselectivity and mild reaction conditions.
Late-Stage Functionalization: Investigating C-H activation strategies to introduce or modify functional groups on the Rivastigmine scaffold, potentially streamlining the synthesis of N-Methyl Rivastigmine and other novel derivatives.
The table below contrasts a hypothetical classical synthetic route with a potential novel, greener route, highlighting key metrics for improvement.
| Metric | Hypothetical Classical Route | Target for Novel Green Route | Rationale for Improvement |
|---|---|---|---|
| Number of Synthetic Steps | 4-6 steps | 2-3 steps | Reduces resource consumption and potential for yield loss. |
| Overall Yield | 30-40% | >65% | Increases efficiency and cost-effectiveness. |
| Key Reagents | Stoichiometric organometallics, hazardous alkylating agents | Catalytic systems (e.g., transition metals), enzymatic catalysts | Enhances safety and reduces chemical waste. |
| Solvent Usage | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., 2-MeTHF, ethanol, water) | Minimizes environmental impact and toxicity. |
| Purification Method | Multiple column chromatography steps | Crystallization, minimal chromatography | Reduces solvent waste and improves process scalability. |
Development of Advanced Multi-Target Directed Ligands for Neurodegenerative Disease Models
The complex pathophysiology of neurodegenerative conditions like Alzheimer's disease involves multiple interacting pathways, including cholinergic deficits, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and neuroinflammation. The single-target approach is increasingly being supplanted by the design of Multi-Target Directed Ligands (MTDLs). N-Methyl Rivastigmine Chloride, with its core cholinesterase-inhibiting pharmacophore, serves as an ideal foundation for creating novel MTDLs.
Future research in this area should involve:
Molecular Hybridization: Covalently linking the N-Methyl Rivastigmine scaffold to other pharmacophores known to modulate different disease-relevant targets. This can be achieved through rationally designed linkers that maintain the optimal activity of each component.
Target Combination Strategies: Exploring combinations that offer synergistic effects. For example, combining the cholinesterase inhibition of N-Methyl Rivastigmine with fragments that can inhibit beta-secretase (BACE1), chelate excess metal ions (iron, copper) involved in Aβ aggregation, or inhibit glycogen (B147801) synthase kinase-3 beta (GSK-3β) to reduce tau pathology.
The following table outlines potential MTDL concepts based on the this compound structure for investigation in preclinical models.
| MTDL Hybrid Concept | Primary Target | Secondary/Tertiary Target(s) | Potential Therapeutic Rationale |
|---|---|---|---|
| N-Methyl Rivastigmine-Metal Chelator | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Biometals (Cu²⁺, Zn²⁺, Fe³⁺) | Simultaneously addresses cholinergic decline and metal-induced Aβ aggregation and oxidative stress. |
| N-Methyl Rivastigmine-GSK-3β Inhibitor | AChE, BuChE | Glycogen Synthase Kinase-3 Beta (GSK-3β) | Targets both the cholinergic system and the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles. |
| N-Methyl Rivastigmine-Antioxidant | AChE, BuChE | Reactive Oxygen Species (ROS) | Combines symptomatic relief via cholinergic enhancement with neuroprotection by scavenging free radicals and reducing oxidative damage. |
| N-Methyl Rivastigmine-BACE1 Inhibitor | AChE, BuChE | Beta-secretase 1 (BACE1) | Aims to provide symptomatic benefit while also reducing the production of amyloid-beta peptides, a core pathological hallmark. |
Elucidation of Ancillary Neurobiological Effects Beyond Cholinesterase Inhibition (Preclinical)
Key research objectives include:
Modulation of Neuroinflammation: Assessing the compound's effect on microglial and astrocyte activation in cell culture and animal models of neuroinflammation. This involves measuring the release of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.
Impact on Amyloid-Beta Processing: Investigating whether this compound can directly influence the expression of amyloid precursor protein (APP) or its processing enzymes, independent of its cholinergic activity.
Neuroprotective and Neurotrophic Effects: Evaluating the potential of the compound to protect neurons from various insults (e.g., excitotoxicity, oxidative stress) and to promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
The table below details potential ancillary effects and the corresponding preclinical assays that could be employed for their elucidation.
| Potential Ancillary Effect | Key Biological Pathway/Process | Example Preclinical Assay |
|---|---|---|
| Anti-neuroinflammatory Activity | Microglial activation, cytokine signaling | LPS-stimulated primary microglia culture; measurement of TNF-α/IL-6 levels via ELISA. |
| Neuroprotection | Apoptosis, oxidative stress response | SH-SY5Y cells exposed to H₂O₂ or Aβ₄₂; assessment of cell viability (MTT assay) and apoptosis (caspase-3 activity). |
| Synaptic Plasticity Modulation | Long-Term Potentiation (LTP) | Electrophysiological recordings from hippocampal slices of transgenic mouse models. |
| Aβ Aggregation Inhibition | Amyloid fibrillogenesis | Thioflavin T (ThT) fluorescence assay to monitor the kinetics of Aβ peptide aggregation in vitro. |
Application of Advanced Analytical Techniques for Comprehensive Characterization
A robust understanding of a drug candidate requires its exhaustive characterization using state-of-the-art analytical methods. For this compound, future research should move beyond routine analysis to address more complex questions regarding its solid-state properties, enantiomeric purity, and spatiotemporal distribution in biological systems.
Advanced analytical investigations should focus on:
Solid-State Characterization: Employing techniques like solid-state NMR (ssNMR), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) to identify and characterize potential polymorphs, which can have significant implications for stability and solubility.
Chiral Analysis: Since the parent compound Rivastigmine is chiral, developing and validating highly sensitive chiral chromatography methods (e.g., SFC, HPLC) is crucial to ensure the enantiomeric purity of this compound and to study the pharmacological profiles of individual enantiomers.
Metabolite Identification and Distribution: Using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to identify and quantify metabolites in preclinical models. Furthermore, applying imaging mass spectrometry techniques like MALDI or DESI to visualize the distribution of the parent drug and its key metabolites directly within tissue sections (e.g., brain), providing critical pharmacokinetic and pharmacodynamic information.
The following table maps specific analytical challenges to advanced techniques capable of providing solutions.
| Analytical Challenge | Advanced Technique | Information Gained |
|---|---|---|
| Polymorphism and Solid Form | Solid-State NMR (ssNMR), Powder X-ray Diffraction (PXRD) | Definitive structural information on different crystalline forms, ensuring consistency and stability. |
| Enantiomeric Purity and Separation | Supercritical Fluid Chromatography (SFC) with a chiral stationary phase | Rapid and highly efficient separation of enantiomers for purity assessment and individual biological testing. |
| Unknown Metabolite Structure | LC-HRMS/MS (e.g., Orbitrap, Q-TOF) | Accurate mass measurements and fragmentation patterns for the unambiguous structural elucidation of metabolites. |
| Drug Distribution in Brain Tissue | MALDI Imaging Mass Spectrometry | Label-free visualization of the drug and its metabolites in specific brain regions (e.g., hippocampus, cortex). |
Integration of Omics Data for Mechanistic Insights in Preclinical Models
To achieve a holistic understanding of the biological impact of this compound, future research must integrate multi-omics data. This systems biology approach can reveal novel mechanisms of action, identify biomarkers of drug response, and uncover unexpected pathway modulations in preclinical models of neurodegeneration.
A multi-omics strategy would involve:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in brain tissue following treatment to identify entire pathways and gene networks affected by the compound.
Proteomics: Using quantitative mass spectrometry-based proteomics to measure global changes in protein expression and post-translational modifications, providing a direct link between gene expression and cellular function.
Metabolomics: Profiling changes in small-molecule metabolites in the brain and plasma to understand the compound's impact on central and peripheral metabolic pathways.
Bioinformatic Integration: Utilizing advanced computational tools to integrate these disparate datasets, allowing for the construction of comprehensive network models that describe the drug's system-wide effects.
The table below presents a hypothetical experimental design for a multi-omics study in a transgenic mouse model of Alzheimer's disease.
| Omics Platform | Biological Sample | Key Data Output | Potential Mechanistic Insight |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Hippocampal tissue | Differentially expressed genes (DEGs) and pathway analysis (KEGG, GO) | Identification of novel gene networks regulated by the compound, such as those related to synaptic function or immune response. |
| Proteomics (TMT-labeling LC-MS/MS) | Cortical synaptosomes | Quantification of thousands of proteins at the synapse | Reveals direct impact on synaptic protein composition, crucial for understanding effects on synaptic plasticity and health. |
| Metabolomics (LC-MS) | Plasma and Cerebrospinal Fluid (CSF) | Changes in levels of key metabolites (e.g., neurotransmitters, lipids, energy substrates) | Provides biomarkers of target engagement and insight into the drug's effect on brain energy metabolism and neurotransmission. |
| Data Integration | Combined omics datasets | Integrated pathway and network models | A systems-level view of how changes in gene expression translate to protein and metabolite alterations, revealing the full mechanism of action. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
